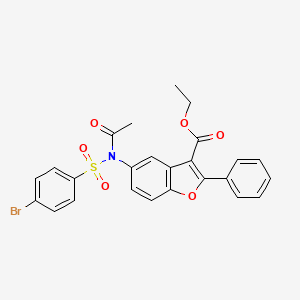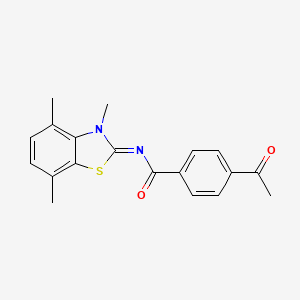![molecular formula C17H19N3O3S B2979819 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476459-24-2](/img/structure/B2979819.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a heterocyclic compound . Heterocyclic compounds are of great interest due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular formula of the compound is C23H29N3OS . It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often include condensation and reduction reactions . The one-pot reductive amination process is commonly used, which proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .Physical And Chemical Properties Analysis
The molecular weight of the compound is 395.570 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Research on pyrazole derivatives has demonstrated promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis, indicating potential for these compounds in treating bacterial infections. Furthermore, some pyrazole derivatives have shown significant antifungal effects against various fungal strains, highlighting their potential as antifungal agents (Palkar et al., 2017).
Insecticidal Activity
Pyrazole amide derivatives were found to exhibit promising insecticidal activity against pests such as the cotton bollworm (Helicoverpa armigera), suggesting a role for these compounds in agricultural pest management (Deng et al., 2016).
Photosynthetic Electron Transport Inhibition
Certain pyrazole derivatives have been investigated as potential inhibitors of photosynthetic electron transport. This research suggests applications in developing herbicides that target photosynthesis in weeds, contributing to agricultural productivity (Vicentini et al., 2005).
Antiviral Activity
Studies on benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the avian influenza virus (H5N1), offering a potential pathway for the development of antiviral drugs (Hebishy et al., 2020).
Anticancer Agents
Research into pyrazolopyrimidines derivatives has identified compounds with significant anticancer and anti-5-lipoxygenase activities, suggesting the therapeutic potential of pyrazole derivatives in cancer treatment (Rahmouni et al., 2016).
Direcciones Futuras
Heterocyclic compounds, including those containing a pyrazole ring, continue to be of great interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in the development of new pharmaceuticals.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and pyrazoles, have been reported to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects such as apoptosis, cell cycle arrest, and changes in cellular metabolism .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Propiedades
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-17(2,3)20-15(11-7-24-8-12(11)19-20)18-16(21)10-4-5-13-14(6-10)23-9-22-13/h4-6H,7-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKIBSHSFMRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2979739.png)
![3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2979743.png)
![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2979749.png)

![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)



![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)